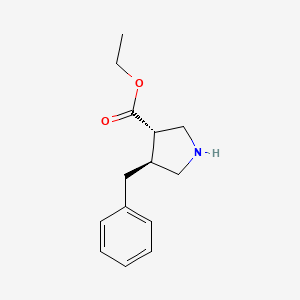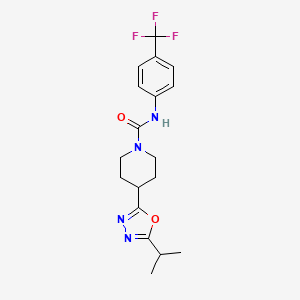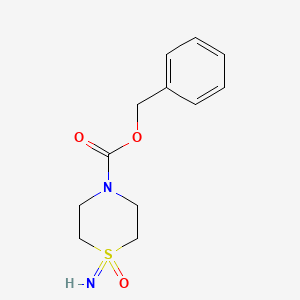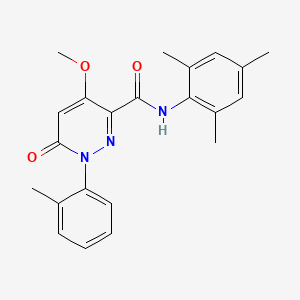
Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of the ethyl ester group and the benzyl substituent on the pyrrolidine ring contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-3-carboxylic acid and benzyl bromide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Hydroxide ions, aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry and reactivity.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate: A stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZJUQNMSNVMC-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
![methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2366439.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)

![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)
![5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2366448.png)
![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)
![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)
